Cas no 5768-39-8 (1,3-Benzodioxole-4-carboxylic acid)
1,3-Benzodioxole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzodioxole-4-carboxylic acid
- 1,3-Benzodioxole-4-carboxylic acid
- Benzo[d][1,3]dioxole-4-carboxylic acid
- 2,3-(Methylenedioxy)benzoic acid
- 2H-1,3-benzodioxole-4-carboxylic acid
- 1,3-Benzodioxole-4-carboxylicacid
- 2,3-methylenedioxybenzoic acid
- o-Piperonylic acid
- NSC201536
- 2-Methylenedioxybenzoic acid
- 4-Carboxy-1,3-benzodioxole
- 1-carboxy-methylenedioxybenzene
- DBUAYOWCIUQXQW-UHFFFAOYSA-N
- KM0136
- SBB067368
- STL512549
- benzo
- 1,3-dioxaindane-4-carboxylic acid
- SY003496
- Q27464685
- Z553832512
- J-519722
- N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-hydroxy-2-phenyl-acetohydrazide;1,3-Benzodioxole-4-carboxylic Acid
- FT-0609748
- AE-641/00552029
- SCHEMBL340702
- CS-W022580
- 1,3-benzodioxole-4-carboxylic acid, AldrichCPR
- EN300-45463
- MFCD01076411
- Benzo[d][1 pound not3]dioxole-4-carboxylic acid
- benzo[1,3]dioxole-4-carboxylic acid
- 5768-39-8
- DS-12889
- Q6T
- benzo[d][1,3]dioxole-4-carboxylicacid
- NSC-201536
- 1,3-benzodioxole-4-carbonsäure
- AM804076
- AKOS006222472
- DTXSID40308032
- A831554
- 2,3-methylenedioxyphenylcarboxylic acid
-
- MDL: MFCD01076411
- Inchi: 1S/C8H6O4/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2,(H,9,10)
- InChI Key: DBUAYOWCIUQXQW-UHFFFAOYSA-N
- SMILES: O1COC2C=CC=C(C(=O)O)C1=2
Computed Properties
- Exact Mass: 166.02700
- Monoisotopic Mass: 166.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8
- XLogP3: 1.3
Experimental Properties
- Density: 1.468
- Melting Point: 224 °C
- Boiling Point: 318.3℃ at 760 mmHg
- Flash Point: 136.6℃
- Refractive Index: 1.682
- PSA: 55.76000
- LogP: 1.11350
1,3-Benzodioxole-4-carboxylic acid Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3-Benzodioxole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM155096-5g |
1,3-Benzodioxole-4-carboxylic acid |
5768-39-8 | 98% | 5g |
$262 | 2021-06-08 | |
| Chemenu | CM155096-10g |
1,3-Benzodioxole-4-carboxylic acid |
5768-39-8 | 98% | 10g |
$449 | 2021-06-08 | |
| Alichem | A159001924-5g |
Benzo[d][1,3]dioxole-4-carboxylic acid |
5768-39-8 | 98% | 5g |
$189.00 | 2023-09-01 | |
| Alichem | A159001924-10g |
Benzo[d][1,3]dioxole-4-carboxylic acid |
5768-39-8 | 98% | 10g |
$297.00 | 2023-09-01 | |
| Alichem | A159001924-25g |
Benzo[d][1,3]dioxole-4-carboxylic acid |
5768-39-8 | 98% | 25g |
$556.20 | 2023-09-01 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003496-1g |
1,3-Benzodioxole-4-carboxylic Acid |
5768-39-8 | >97% | 1g |
¥123.00 | 2025-04-14 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003496-5g |
1,3-Benzodioxole-4-carboxylic Acid |
5768-39-8 | >97% | 5g |
¥550.00 | 2025-04-14 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003496-10g |
1,3-Benzodioxole-4-carboxylic Acid |
5768-39-8 | >97% | 10g |
¥1027.00 | 2025-04-14 | |
| Chemenu | CM155096-5g |
1,3-Benzodioxole-4-carboxylic acid |
5768-39-8 | 98% | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM155096-25g |
1,3-Benzodioxole-4-carboxylic acid |
5768-39-8 | 98% | 25g |
$*** | 2023-05-30 |
1,3-Benzodioxole-4-carboxylic acid Suppliers
1,3-Benzodioxole-4-carboxylic acid Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 1,3-Benzodioxole-4-carboxylic acid
Introduction to 1,3-Benzodioxole-4-carboxylic acid (CAS No. 5768-39-8)
1,3-Benzodioxole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 5768-39-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic acid has garnered considerable attention due to its structural uniqueness and its potential applications in various scientific domains. The compound belongs to the benzodioxole class, which is characterized by a benzene ring fused with an oxygen-containing heterocycle, making it a versatile scaffold for chemical modifications and functionalization.
The molecular structure of 1,3-Benzodioxole-4-carboxylic acid consists of a benzene ring connected to an oxygen atom, which is further linked to another oxygen atom forming an ether linkage. This arrangement creates a rigid framework that can be exploited for the development of biologically active molecules. The presence of a carboxylic acid group at the 4-position enhances its reactivity, allowing for further derivatization into esters, amides, or other pharmacologically relevant derivatives.
In recent years, 1,3-Benzodioxole-4-carboxylic acid has been extensively studied for its pharmacological properties. Research has demonstrated its potential as a precursor in the synthesis of various bioactive compounds. One notable area of interest is its role in the development of kinase inhibitors, which are crucial in targeting specific enzymatic pathways involved in cancer and inflammatory diseases. The benzodioxole moiety is particularly recognized for its ability to interact with protein targets, making it an attractive scaffold for drug design.
Moreover, the compound has been explored in the context of antimicrobial and antifungal applications. Studies have shown that derivatives of 1,3-Benzodioxole-4-carboxylic acid exhibit promising activity against resistant bacterial strains. This finding is particularly relevant in light of the growing concern over antibiotic resistance worldwide. The carboxylic acid functionality allows for further chemical modifications that can enhance binding affinity and selectivity towards microbial targets.
Recent advancements in computational chemistry have also highlighted the significance of 1,3-Benzodioxole-4-carboxylic acid as a virtual scaffold for drug discovery. Molecular docking simulations have revealed that this compound can effectively bind to various protein receptors, suggesting its potential as an intermediate in the design of novel therapeutic agents. These computational studies complement experimental approaches by providing rapid and cost-effective screening of candidate molecules.
The synthesis of 1,3-Benzodioxole-4-carboxylic acid itself is another area of active research. Traditional synthetic routes involve multi-step organic transformations that can be both time-consuming and resource-intensive. However, recent methodologies have focused on more efficient and sustainable approaches. For instance, catalytic processes have been developed to streamline the synthesis while minimizing waste generation. These innovations align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.
In addition to its pharmaceutical applications, 1,3-Benzodioxole-4-carboxylic acid has found utility in material science. Its unique structural properties make it a candidate for developing advanced polymers and coatings with enhanced durability and functionality. The carboxylic acid group can participate in esterification reactions, leading to the formation of polymers with tailored properties suitable for industrial applications.
The future prospects of 1,3-Benzodioxole-4-carboxylic acid are promising, with ongoing research uncovering new possibilities for its use in medicine and materials science. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in addressing global health challenges and technological advancements.
5768-39-8 (1,3-Benzodioxole-4-carboxylic acid) Related Products
- 4890-01-1(1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 6-HYDROXY-)
- 58343-48-9(5-formyl-1,3-dioxaindane-4-carboxylic acid)
- 7168-93-6(6-methoxy-2H-1,3-benzodioxole-5-carboxylic Acid)
- 22027-56-1(1,3-Benzodioxole-5-carboxylicacid, 6,7-dimethoxy-)
- 401811-79-8(1,3-BENZODIOXOLE-4-CARBOXYLIC ACID, 6-METHOXY-)
- 90996-94-4(1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 4-METHOXY-6-(METHOXYMETHOXY)-)
- 4776-00-5(4-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid)
- 7731-10-4(apiolic acid)
- 193756-98-8(2-[(2H-1,3-Benzodioxol-5-yl)oxy]-6-(4-methoxyphenoxy)benzoic acid)
- 484-32-2(1,3-Benzodioxole-5-carboxylicacid, 4-methoxy-)